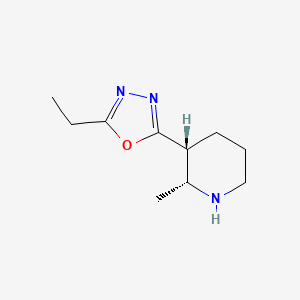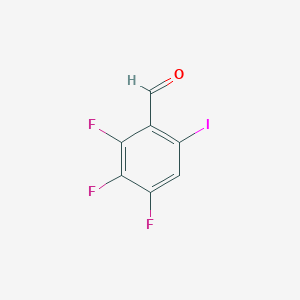![molecular formula C21H16N6O3S3 B2469631 4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide CAS No. 392319-43-6](/img/structure/B2469631.png)
4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound appears to contain several notable functional groups, including a benzoyl group, a thiadiazole ring, and an amide group. These groups are common in many pharmaceutical compounds due to their reactivity and ability to form stable structures .
Molecular Structure Analysis
The presence of multiple aromatic rings (benzoyl and thiadiazole) likely contributes to the compound’s stability. The amide group could participate in hydrogen bonding, potentially increasing the compound’s solubility in polar solvents .Chemical Reactions Analysis
Thiadiazole compounds are known to participate in a variety of chemical reactions. They can act as ligands in coordination chemistry, and can undergo reactions at the sulfur and nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar groups (like the amide) could increase solubility in water, while the aromatic rings could increase stability and rigidity .科学的研究の応用
Synthesis and Characterization
The compound and its derivatives are synthesized through various chemical reactions, often aiming to explore their structural and functional properties. For instance, Adhami et al. (2012) described the synthesis of thiadiazolobenzamide via cyclization of thioxothiourea and its complexes with Ni and Pd, offering insights into the structural aspects through IR, NMR spectroscopy, and mass spectrometry (Adhami et al., 2012).
Antimicrobial and Antifungal Activities
Compounds with the 1,3,4-thiadiazole structure have been evaluated for their potential antimicrobial and antifungal effects. Mange et al. (2013) synthesized a series of novel Schiff bases from benzoyl glycine and thiocarbohydrazide, testing them for biological activity against various microbes, highlighting the importance of structural modifications in enhancing biological activity (Mange et al., 2013).
Anticancer Evaluation
The application in anticancer research is particularly noteworthy. Tiwari et al. (2017) conducted a study on Schiff’s bases containing a thiadiazole scaffold and benzamide groups, evaluating their in vitro anticancer activity against multiple human cancer cell lines. Their findings revealed that most synthesized compounds showed promising anticancer activity, indicating potential therapeutic applications (Tiwari et al., 2017).
Inhibition of Carbonic Anhydrases
Another significant application is the inhibition of carbonic anhydrases, which is a target for the treatment of various conditions. Ulus et al. (2016) synthesized acridine-acetazolamide conjugates and tested them as inhibitors of human carbonic anhydrases, showing that these compounds can inhibit the enzyme in low micromolar to nanomolar range, suggesting potential for therapeutic use (Ulus et al., 2016).
作用機序
将来の方向性
特性
IUPAC Name |
4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H16N6O3S3/c1-12-24-25-19(32-12)22-16(28)11-31-21-27-26-20(33-21)23-18(30)15-9-7-14(8-10-15)17(29)13-5-3-2-4-6-13/h2-10H,11H2,1H3,(H,22,25,28)(H,23,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEMAEAKOFVSDEO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H16N6O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzoyl-N-[5-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

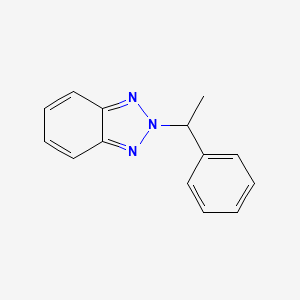
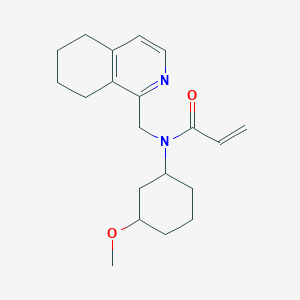
![Methyl 2-[[3-carbamoyl-1-(2,2-difluoroethyl)pyrazol-4-yl]amino]acetate](/img/structure/B2469551.png)

![N-(3-cyano-5-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(naphthalen-1-yl)acetamide](/img/structure/B2469555.png)
![2-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2469556.png)
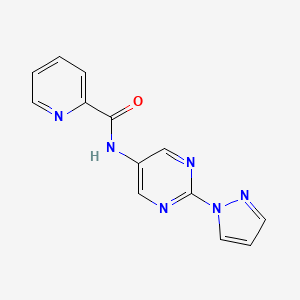
![4-[3-(2,4-Dichlorophenyl)acryloyl]phenyl decanoate](/img/structure/B2469558.png)
![1-[2-(methylsulfanyl)pyridine-4-carbonyl]-4-(trifluoromethyl)-2,3-dihydro-1H-indole](/img/structure/B2469560.png)
![6-(3-Ethoxypropyl)-2-[(2-fluorophenyl)methyl]-4,7-dimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2469563.png)
![N-(3-hydroxy-4,4-dimethylpentyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2469565.png)
